N-(2,5-Dichlorophenyl)maleamic acid
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Overview
Description
N-(2,5-Dichlorophenyl)maleamic acid is an organic compound with the molecular formula C10H7Cl2NO3 and a molecular weight of 260.07 g/mol . This compound is characterized by the presence of a maleamic acid moiety attached to a 2,5-dichlorophenyl group. It is primarily used in proteomics research applications .
Preparation Methods
The synthesis of N-(2,5-Dichlorophenyl)maleamic acid can be achieved through various synthetic routes. One common method involves the reaction of maleic anhydride with 2,5-dichloroaniline in the presence of a suitable solvent such as methanol . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
N-(2,5-Dichlorophenyl)maleamic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-Dichlorophenyl)maleamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets. The compound’s maleamic acid moiety can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the 2,5-dichlorophenyl group may interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
N-(2,5-Dichlorophenyl)maleamic acid can be compared with other similar compounds, such as:
- N-(2,3-Dichlorophenyl)maleamic acid
- N-(4-Chlorophenyl)maleamic acid
- N-(2,6-Diethylanilino)-4-oxobut-2-enoic acid
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The unique combination of the 2,5-dichlorophenyl group and the maleamic acid moiety in this compound contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
31460-32-9 |
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Molecular Formula |
C10H7Cl2NO3 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(E)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ |
InChI Key |
WSKTYRGKGHEEDM-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C=C/C(=O)O)Cl |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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